Cas no 82248-59-7 (Atomoxetine hydrochloride)

Atomoxetine hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) that provides sustained attention and impulse control in individuals with Attention Deficit Hyperactivity Disorder (ADHD). Its mechanism of action involves increasing the concentration of norepinephrine in the synaptic cleft, thereby enhancing neurotransmission and improving cognitive function.
Atomoxetine hydrochloride structure
Atomoxetine hydrochloride structure
商品名:Atomoxetine hydrochloride
CAS番号:82248-59-7
MF:C17H22ClNO
メガワット:291.815683841705
MDL:MFCD06410992
CID:60420
PubChem ID:54840

Atomoxetine hydrochloride 化学的及び物理的性質

名前と識別子

    • (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride
    • Atomoxetine HCl
    • (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)-propan-1-amine hydrochloride
    • Atomoxetine hydrochloride solution
    • ATOMOXITINE
    • Tomoxetine hydrochloride
    • (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride
    • (R)-N-Methyl-(2-methylphenoxy)benzenepropanamine Hydrochloride
    • LY 139603
    • R-Tomexetine Hydrochloride
    • Strattera
    • (R)-N-Methyl-γ-(2-methyl­phenoxy)benzenepropanamine hydrochloride
    • Atomoxetine hydrochloride
    • (R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropylamine Hydrochloride
    • (R)-Tomoxetine Hydrochloride
    • (R)-N-Methyl-gamma-(2-methyl-phenoxy)benzenepropanamine hydrochloride
    • (R)-Atomoxetine hydrochloride
    • Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride, (R)- (ZCI)
    • Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride, (γR)- (9CI)
    • (R)-(-)-N-Methyl-3-[(2-methylphenyl)oxy]-3-phenyl-1-aminopropane hydrochloride
    • (R)-(-)-Tomoxetine hydrochloride
    • Atemoxetine hydrochloride
    • ATOMOXETINE HYDROCHLORIDE (MART.)
    • A2357
    • Benzenepropanamine, N-methyl-gamma-(2-methylphenoxy)-, hydrochloride, (-)-
    • AKOS015920150
    • (-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride
    • NS00076233
    • SR-01000597779
    • 82248-59-7
    • (r)-n-methyl-gamma-(2-methylphenoxy)-benzenepropanamine hydrochloride
    • (3R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine monohydrochloride
    • ATOMOXETINE HYDROCHLORIDE (USP-RS)
    • (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-aminehydrochloride
    • ATOMOXETINE HYDROCHLORIDE [MI]
    • Strattera (TN)
    • CAS-82248-59-7
    • ATOMOXETINE HYDROCHLORIDE [ORANGE BOOK]
    • F0001-2408
    • Atomoxetine (hydrochloride)
    • MLS002153176
    • Atomoxetine, HCl
    • ATOMOXETINE HYDROCHLORIDE (USP MONOGRAPH)
    • Atomoxetine Hydrochloride 1.0 mg/ml in Methanol (as free base)
    • CHEMBL1702
    • Atomoxetine hydrochloride, European Pharmacopoeia (EP) Reference Standard
    • METHYL-((R)-3-PHENYL-3-O-TOLYLOXY-PROPYL)-AMINE HYDROCHLORIDE
    • HMS3413C05
    • (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
    • ATOMXETINE HYROCHLORIDE
    • Atomoxetine Hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
    • LY-139603
    • Atomoxetine (as hydrochloride)
    • SR-01000763397
    • ATOMOXETINE HYDROCHLORIDE [EP MONOGRAPH]
    • SMR000469177
    • SR-01000597779-1
    • ATOMOXETINE HYDROCHLORIDE [WHO-DD]
    • EN300-18528139
    • 57WVB6I2W0
    • NSC 759104
    • UNII-57WVB6I2W0
    • CCG-100874
    • MLS001401377
    • ATOMOXETINE HYDROCHLORIDE [MART.]
    • DTXSID2044266
    • D02574
    • NSC-759104
    • (R)-N-METHYL-3-PHENYL-3-(O-TOLYLOXY)PROPAN-1-AMINE HCL
    • BENZENEPROPANAMINE, N-METHYL-.GAMMA.-(2-METHYLPHENOXY)-, HYDROCHLORIDE, (-)
    • LY-135252
    • HMS3677C05
    • NCGC00025345-02
    • DTXCID0024266
    • ATOMOXETINE HYDROCHLORIDE [JAN]
    • SR-01000763397-3
    • (-)-N-methyl-gamma(2-methylphenoxy)benzenepropamine Hydrochloride
    • CHEBI:331697
    • Q27225729
    • Atomoxetine for impurity A identification, European Pharmacopoeia (EP) Reference Standard
    • Hydrochloride, Atomoxetine
    • (R)-(-)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride
    • Atomoxetine for impurity A identification
    • SCHEMBL122111
    • Atomoxetine hydrochloride (JAN/USP)
    • s3175
    • HCl, Atomoxetine
    • Tox21_110292_1
    • NCGC00016056-02
    • KS-1223
    • MFCD06410992
    • Atomoxetine hydrochloride [USAN]
    • CS-1085
    • HY-17385
    • methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine hydrochloride
    • Atomoxetine hydrochloride- Bio-X
    • BM164222
    • LY-139602 [(+)-isomer]
    • LUCXVPAZUDVVBT-UNTBIKODSA-N
    • ATOMOXETINE HYDROCHLORIDE [USP-RS]
    • BENZENEPROPANAMINE, N-METHYL-gamma-(2-METHYLPHENOXY)-, HYDROCHLORIDE, (-)
    • (-)-N-Methyl-3-phenyl-3-(o-tolyloxy)propylamine hydrochloride
    • SW197504-3
    • NC00124
    • Atomoxetine hydrochloride, United States Pharmacopeia (USP) Reference Standard
    • (R)-Tomoxetine hydrochloride, solid
    • Tox21_110292
    • ATOMOXETINE HCL [VANDF]
    • ATOMOXETINE HYDROCHLORIDE (EP MONOGRAPH)
    • ATOMOXETINE HYDROCHLORIDE [USP MONOGRAPH]
    • MDL: MFCD06410992
    • インチ: 1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1
    • InChIKey: LUCXVPAZUDVVBT-UNTBIKODSA-N
    • ほほえんだ: [C@H](C1C=CC=CC=1)(CCNC)OC1C=CC=CC=1C.Cl

計算された属性

  • せいみつぶんしりょう: 291.138992g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 291.138992g/mol
  • 単一同位体質量: 291.138992g/mol
  • 水素結合トポロジー分子極性表面積: 21.3Ų
  • 重原子数: 20
  • 複雑さ: 237
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 2

じっけんとくせい

  • 色と性状: ソリッド
  • ゆうかいてん: 167.0 to 171.0 deg-C
  • ふってん: 389°C at 760 mmHg
  • フラッシュポイント: 9℃
  • PSA: 21.26000
  • LogP: 4.91750
  • 酸性度係数(pKa): 10.13(at 25℃)
  • マーカー: 863
  • ひせんこうど: D25 -38.01°; 36525 -177.26° (c = 1 in methanol); D23 -41.37° (c = 1.02 in methanol); D25 -40.3° (c = 0.94 in ethanol)

Atomoxetine hydrochloride セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 11-23/24/25-39/23/24/25
  • セキュリティの説明: S22-S24/25
  • 危険物標識: F T
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Atomoxetine hydrochloride 税関データ

  • 税関コード:2922299090
  • 税関データ:

    中国税関コード:

    2922299090

    概要:

    2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Atomoxetine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0001-2408-5g
methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine hydrochloride
82248-59-7 95%+
5g
$417.0 2023-09-07
Life Chemicals
F0001-2408-10g
methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine hydrochloride
82248-59-7 95%+
10g
$584.0 2023-09-07
Life Chemicals
F0001-2408-0.5g
methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine hydrochloride
82248-59-7 95%+
0.5g
$132.0 2023-09-07
Axon Medchem
1297-10 mg
Atomoxetine hydrochloride
82248-59-7 99%
10mg
€95.00 2023-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IO597-1g
Atomoxetine hydrochloride
82248-59-7 98+%
1g
798CNY 2021-05-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001587
Atomoxetine hydrochloride
82248-59-7 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A87030-100mg
Atomoxetine hydrochloride
82248-59-7 98%
100mg
¥46.0 2022-04-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001586
82248-59-7
¥1556.7 2023-01-13
TRC
A791400-5mg
Atomoxetine Hydrochloride
82248-59-7
5mg
$ 97.00 2023-04-19
TRC
A791400-50mg
Atomoxetine Hydrochloride
82248-59-7
50mg
$ 442.00 2023-04-19

Atomoxetine hydrochloride 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
A site isolation-enabled organocatalytic approach to enantiopure γ-amino alcohol drugs
Wang, Shoulei; et al, Tetrahedron, 2018, 74(29), 3943-3946

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Xylene ;  130 °C
1.2 Reagents: Hydrochloric acid Solvents: Isopropanol ,  tert-Butyl methyl ether ;  0 - 5 °C
リファレンス
Efficient method for preparing 3-aryloxy-3-arylpropylamines and their optical stereoisomers
, Canada, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates
Xu, Chengfu; et al, Tetrahedron, 2005, 61(8), 2169-2186

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  (S)-Mandelic acid Solvents: Water ;  48 h, rt
1.2 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
リファレンス
New technique for synthesis of anti-depression drug atomoxetine hydrochloride
He, Xiaoqiang, Zhongguo Yaoxue Zazhi (Beijing, 2010, 45(14), 1104-1106

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Solvents: Ethanol ,  Water
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Chiral synthesis via organoboranes. 18. Selective reductions. 43. Diisopinocampheylchloroborane as an excellent chiral reducing reagent for the synthesis of halo alcohols of high enantiomeric purity. A highly enantioselective synthesis of both optical isomers of Tomoxetine, Fluoxetine, and Nisoxetine
Srebnik, Morris; et al, Journal of Organic Chemistry, 1988, 53(13), 2916-20

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, 20 °C
2.1 Solvents: Ethanol ,  Water ;  12 h, 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
The synthesis of atomoxetine-containing carboxamides - potential human carbonic anhydrase inhibitors
Shetnev, Anton A.; et al, American Chemical Science Journal, 2016, 10(3), 1-5

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Ethanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Chiral synthesis via organoboranes. 18. Selective reductions. 43. Diisopinocampheylchloroborane as an excellent chiral reducing reagent for the synthesis of halo alcohols of high enantiomeric purity. A highly enantioselective synthesis of both optical isomers of Tomoxetine, Fluoxetine, and Nisoxetine
Srebnik, Morris; et al, Journal of Organic Chemistry, 1988, 53(13), 2916-20

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al
Gao, Y.; et al, Journal of Organic Chemistry, 1988, 53(17), 4081-4

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Diethyl ether ;  -10 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Pd-Catalyzed kinetic resolution of benzylic alcohols: a practical synthesis of (R)-tomoxetine and (S)-fluoxetine hydrochlorides
Ali, Iliyas Sayyed; et al, Tetrahedron Letters, 2002, 43(31), 5435-5436

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt; 14 h, rt
1.2 Solvents: Hexane ;  30 min, reflux
2.1 Solvents: Water ;  3 h, 130 °C; 130 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
リファレンス
A new method for synthesis of atomoxetine and its interaction with azole-containing sulfonyl chlorides
Korsakov, M. K.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2013, 11(4), 38-41

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Water ;  3 h, 130 °C; 130 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
リファレンス
A new method for synthesis of atomoxetine and its interaction with azole-containing sulfonyl chlorides
Korsakov, M. K.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2013, 11(4), 38-41

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
An improved method for the synthesis of optically active tomoxetines and fluoxetines
Xu, Cheng-Fu; et al, Chinese Journal of Chemistry, 2004, 22(8), 775-778

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Ethanol ,  Water ;  12 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
The synthesis of atomoxetine-containing carboxamides - potential human carbonic anhydrase inhibitors
Shetnev, Anton A.; et al, American Chemical Science Journal, 2016, 10(3), 1-5

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
リファレンス
A new chemoenzymic enantioselective synthesis of R-(-)-tomoxetine, (R)- and (S)-fluoxetine
Kumar, Ashok; et al, Tetrahedron Letters, 1991, 32(16), 1901-4

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ,  Water ;  3 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
リファレンス
Regio- and Stereoselective Ring Opening of Enantiomerically Enriched 2-Aryl Oxetanes and 2-Aryl Azetidines with Aryl Borates
Bertolini, Ferruccio; et al, Journal of Organic Chemistry, 2008, 73(22), 8998-9007

Atomoxetine hydrochloride Raw materials

Atomoxetine hydrochloride Preparation Products

Atomoxetine hydrochloride サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:82248-59-7)Atomoxetine hydrochloride
注文番号:A840286
在庫ステータス:in Stock/in Stock
はかる:5g/25g
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 06:49
価格 ($):436.0/1742.0

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